SKF-86002

Description

inhibits p38 MAP kinase

Structure

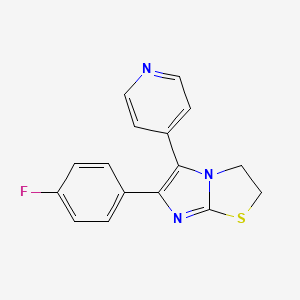

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOELZIQOLWZLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223168 | |

| Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72873-74-6 | |

| Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-86002 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-86002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of SKF-86002: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 is a potent and orally active pharmacological agent with a multifaceted mechanism of action, primarily recognized for its anti-inflammatory, anti-arthritic, and analgesic properties.[1] This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its dual inhibitory action on p38 mitogen-activated protein kinase (MAPK) and the arachidonic acid cascade. This document synthesizes quantitative data from key studies, outlines detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved.

Primary Pharmacological Target: p38 MAPK Inhibition

The principal mechanism of action of this compound is the inhibition of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress stimuli.[1][2] this compound has been shown to be a potent inhibitor of the p38α and p38β isoforms.[3] This inhibition is central to its broad-spectrum anti-inflammatory effects.

Downstream Consequences of p38 MAPK Inhibition

Inhibition of p38 MAPK by this compound leads to the modulation of several downstream cellular processes:

-

Suppression of Pro-inflammatory Cytokine Production: this compound significantly inhibits the production of key pro-inflammatory cytokines, Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), in human monocytes stimulated with lipopolysaccharide (LPS).[1][2][4][5] This effect is achieved through post-transcriptional mechanisms.[4]

-

Modulation of Immune Cell Function: The compound prevents the Interleukin-4-induced expression of the low-affinity IgE receptor (CD23) on the surface of monocytes.[1] In human neutrophils, this compound blocks the production of superoxide anions and curtails adhesion and chemotaxis.[5]

-

Neuroprotective Effects: In preclinical models of neurodegenerative diseases such as Dementia with Lewy Bodies (DLB) and Parkinson's Disease (PD), inhibition of p38α by this compound has been demonstrated to reduce neuroinflammation and ameliorate synaptic and neurodegenerative deficits.[3]

-

Anti-apoptotic Activity: this compound has been observed to inhibit apoptosis induced by cellular stress, such as UV irradiation.[1]

Dual Inhibition of the Arachidonic Acid Cascade

In addition to its effects on the p38 MAPK pathway, this compound is a dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1][5][6][7] This dual action contributes significantly to its anti-inflammatory profile.

-

Cyclooxygenase (COX) Inhibition: this compound inhibits prostaglandin H2 (PGH2) synthase, a key enzyme in the COX pathway responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[5][6]

-

Lipoxygenase (LOX) Inhibition: The compound also inhibits 5-lipoxygenase, thereby blocking the production of leukotrienes (such as LTB4 and LTC4) and 5-hydroxyeicosatetraenoic acid (5-HETE), which are involved in inflammatory cell recruitment and vascular permeability.[6]

Quantitative Data Summary

The inhibitory activity of this compound across its various targets has been quantified in numerous studies. The following tables summarize the key IC50 values.

| Target Enzyme/Process | Cell/System Type | IC50 Value (µM) | Reference(s) |

| p38 MAPK | Enzyme Assay | 0.5 - 1 | [5] |

| Prostaglandin H2 (PGH2) Synthase | Enzyme Assay | 120 | [5][6] |

| 5-Lipoxygenase | Rat Basophilic Leukemia (RBL-1) Cells | 10 | [5] |

| Cyclooxygenase | Rat Basophilic Leukemia (RBL-1) Cells | 100 | [5] |

Table 1: Inhibitory Activity of this compound on Key Enzymes.

| Cellular Process | Cell/System Type | IC50 Value (µM) | Reference(s) |

| LPS-stimulated IL-1 & TNF-α Production | Human Monocytes | 1 | [1][2][5] |

| Prostanoid Production | Human Monocytes | 1 | [6] |

| Prostanoid Production | Rat Basophilic Leukemia (RBL-1) Cells | 70 | [5][6] |

| Prostanoid Production | RBL-1 Cell Sonicate | 100 | [6] |

| diHETE and 5-HETE Generation | RBL-1 Cell Supernatant | 10 | [6] |

| Leukotriene B4 (LTB4) Generation | Human Neutrophils | 20 | [6] |

| Leukotriene C4 (LTC4) Generation | Human Monocytes | 20 | [6] |

| 5-HETE Production | Rat Basophilic Leukemia (RBL-1) Cells | 40 | [6] |

Table 2: Inhibitory Activity of this compound on Cellular Processes.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

Caption: Dual inhibitory action of this compound on p38 MAPK and arachidonic acid pathways.

Experimental Workflow: Cytokine Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of cytokine production.

Detailed Experimental Protocols

Protocol for Assessing Inhibition of LPS-Induced Cytokine Production in Human Monocytes

This protocol is a synthesized representation based on methodologies implied in the cited literature.[1][2][4][5]

Objective: To determine the IC50 value of this compound for the inhibition of IL-1 and TNF-α production in LPS-stimulated human monocytes.

Materials:

-

Ficoll-Paque

-

RPMI-1640 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human IL-1β and TNF-α ELISA kits

-

96-well culture plates

Methodology:

-

Isolation of Human Monocytes:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes by adherence to plastic tissue culture flasks for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Wash away non-adherent cells and harvest the adherent monocytes.

-

-

Cell Culture and Treatment:

-

Seed the isolated monocytes in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS and antibiotics.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

-

-

Stimulation and Incubation:

-

Stimulate the monocytes with LPS at a final concentration of 1 µg/mL.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement:

-

Centrifuge the plates to pellet the cells.

-

Collect the cell-free supernatants.

-

Quantify the concentrations of IL-1β and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of cytokine inhibition against the log concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production compared to the vehicle-treated control.

-

Protocol for Assessing Inhibition of Cyclooxygenase and Lipoxygenase Activity

This protocol is a generalized representation based on methodologies described for measuring eicosanoid production.[5][6]

Objective: To determine the IC50 values of this compound for the inhibition of COX and LOX pathway products.

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells

-

Arachidonic acid

-

Calcium ionophore A23187

-

This compound

-

Methanol

-

Solid-phase extraction columns

-

High-Performance Liquid Chromatography (HPLC) system or specific EIA/ELISA kits for prostaglandins and leukotrienes.

Methodology:

-

Cell Culture and Treatment:

-

Culture RBL-1 cells in appropriate media until they reach the desired confluence.

-

Resuspend the cells in a buffer (e.g., PBS with calcium and magnesium).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

-

Stimulation of Eicosanoid Production:

-

Stimulate the cells with a calcium ionophore (e.g., A23187) and exogenous arachidonic acid to induce the production of both COX and LOX pathway metabolites.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Extraction of Eicosanoids:

-

Terminate the reaction by adding cold methanol to precipitate proteins.

-

Centrifuge to remove the precipitate.

-

Extract the eicosanoids from the supernatant using solid-phase extraction columns.

-

Elute and concentrate the samples.

-

-

Quantification of Metabolites:

-

Analyze the samples using reverse-phase HPLC to separate and quantify various prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4, LTC4) and HETEs.

-

Alternatively, use specific and sensitive enzyme immunoassay (EIA) or ELISA kits for the quantification of individual metabolites.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of each eicosanoid product at different concentrations of this compound.

-

Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.

-

Conclusion

This compound exhibits a robust anti-inflammatory effect through a dual mechanism of action: the potent inhibition of the p38 MAPK signaling pathway and the simultaneous blockade of the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism. This multifaceted inhibition leads to a significant reduction in the production of pro-inflammatory cytokines and lipid mediators, underpinning its therapeutic potential in a range of inflammatory and neurodegenerative conditions. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research and development in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of interleukin-1 beta production by SKF86002: evidence of two sites of in vitro activity and of a time and system dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 6. SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect of SK&F 86002, a novel dual inhibitor of arachidonic acid metabolism, in murine models of endotoxin shock: inhibition of tumor necrosis factor as a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multi-Targeted Inhibitory Profile of SKF-86002: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SKF-86002, a pyridinyl-imidazole compound, exhibits a complex pharmacological profile characterized by its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the primary molecular targets of this compound, focusing on its inhibitory actions on key enzymes involved in inflammatory signaling pathways. Quantitative data from seminal studies are presented, alongside detailed experimental methodologies and visual representations of the relevant biological and experimental frameworks.

Core Inhibitory Targets

This compound is recognized as a multi-target inhibitor, primarily affecting the activity of p38 mitogen-activated protein kinase (MAPK), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes. This dual inhibition of the COX and LOX pathways, coupled with the suppression of a critical inflammatory signaling kinase, underpins its broad anti-inflammatory effects.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified across various in vitro systems. The following tables summarize the key IC50 values, providing a comparative view of its activity in both enzymatic and cell-based assays.

| Target Enzyme/Process | System | IC50 (µM) | Reference |

| p38 MAPK | Enzymatic Assay | 0.5 - 1 | [1] |

| COX-mediated Prostanoid Production | Human Monocytes | 1 | [2][3] |

| Rat Basophilic Leukemia (RBL-1) Cells | 70 | [2][3] | |

| RBL-1 Cell Sonicate | 100 | [2][3] | |

| Prostaglandin H2 (PGH2) Synthase (COX) | Enzymatic Assay | 120 | [2][3] |

| 5-Lipoxygenase (5-LOX) Product Generation | RBL-1 Cell Supernatant (diHETE & 5-HETE) | 10 | [2][3] |

| Human Neutrophils (LTB4) | 20 | [2][3] | |

| Human Monocytes (LTC4) | 20 | [2][3] | |

| RBL-1 Cells (5-HETE) | 40 | [2][3] | |

| LPS-stimulated IL-1 & TNF-α Production | Human Monocytes | 1 | [2][4][5][6] |

HETE: Hydroxyeicosatetraenoic acid, diHETE: Dihydroxyeicosatetraenoic acid, LTB4: Leukotriene B4, LTC4: Leukotriene C4, LPS: Lipopolysaccharide, IL-1: Interleukin-1, TNF-α: Tumor Necrosis Factor-alpha.

Signaling Pathways and Inhibitory Logic

The following diagrams illustrate the key signaling pathways targeted by this compound and the logical flow of its inhibitory action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

p38 MAPK Inhibition Assay (Kinase Activity)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against p38 MAPK.

-

Reagents and Materials:

-

Recombinant active p38 MAPK enzyme.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP.

-

p38 MAPK substrate (e.g., ATF2).

-

This compound stock solution (in DMSO).

-

Phospho-specific antibody for the substrate (e.g., anti-phospho-ATF2).

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the p38 MAPK enzyme and the this compound dilutions (or vehicle control).

-

Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the p38 MAPK substrate.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method, such as ELISA or Western blot with a phospho-specific antibody.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cyclooxygenase (COX) Inhibition Assay

This protocol is based on the methods used to determine the effect of this compound on prostanoid production in cellular systems.

-

Reagents and Materials:

-

Cell line (e.g., human monocytes or RBL-1 cells).

-

Cell culture medium.

-

Arachidonic acid.

-

This compound stock solution (in DMSO).

-

Lysis buffer.

-

ELISA kit for a specific prostaglandin (e.g., PGE2).

-

-

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with arachidonic acid to induce prostanoid production.

-

Incubate for a defined period.

-

Collect the cell supernatant or lyse the cells.

-

Measure the concentration of the specific prostaglandin in the supernatant or lysate using an ELISA kit.

-

Calculate the percentage of inhibition of prostanoid production for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Lipoxygenase (LOX) Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of this compound on the production of lipoxygenase metabolites.

-

Reagents and Materials:

-

Cell line or primary cells (e.g., human neutrophils or RBL-1 cells).

-

Cell suspension buffer.

-

Calcium ionophore (e.g., A23187) or another suitable stimulus.

-

Arachidonic acid.

-

This compound stock solution (in DMSO).

-

Solvents for extraction (e.g., methanol, ethyl acetate).

-

HPLC system with a UV detector.

-

Standards for LOX metabolites (e.g., LTB4, 5-HETE).

-

-

Procedure:

-

Prepare a suspension of the cells in a suitable buffer.

-

Pre-incubate the cells with different concentrations of this compound or vehicle.

-

Stimulate the cells with a calcium ionophore and arachidonic acid to initiate LOX activity.

-

Incubate for a specific duration.

-

Stop the reaction (e.g., by adding a cold solvent).

-

Extract the lipoxygenase metabolites from the cell suspension using organic solvents.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for HPLC.

-

Separate and quantify the LOX metabolites by reverse-phase HPLC with UV detection, comparing the peak areas to those of known standards.

-

Calculate the percentage of inhibition of metabolite formation for each this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

References

- 1. Inhibitors of arachidonic acid metabolism act synergistically to signal apoptosis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of SK&F 86002, a novel dual inhibitor of arachidonic acid metabolism, in murine models of endotoxin shock: inhibition of tumor necrosis factor as a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid-induced inflammation: inhibition by dual inhibitor of arachidonic acid metabolism, SK&F 86002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. embopress.org [embopress.org]

Unraveling the Role of SKF-86002 in the p38 MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic compound SKF-86002 as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK cascade is a critical regulator of cellular responses to inflammatory stimuli and environmental stress, playing a pivotal role in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Dysregulation of this pathway is implicated in a host of inflammatory diseases, making it a key target for therapeutic intervention. This document details the mechanism of action of this compound, its effects on downstream signaling components, and provides detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized through detailed diagrams.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a highly conserved signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharides (LPS), osmotic shock, and UV irradiation.[1][2] Activation of this pathway is initiated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK at conserved threonine (Thr180) and tyrosine (Tyr182) residues in its activation loop.[1][3]

Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases and transcription factors.[3][4] Key downstream effectors include MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and the activating transcription factor 2 (ATF2).[4][5] Phosphorylation of these substrates ultimately leads to a variety of cellular responses, including the transcriptional and translational regulation of pro-inflammatory cytokine production, cell cycle arrest, and apoptosis.[6][7]

This compound: A Potent p38 MAPK Inhibitor

This compound is a synthetic, orally active compound that has been identified as a potent inhibitor of the p38 MAPK pathway.[8][9] It exerts its anti-inflammatory effects by directly targeting p38 MAPK, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent production of inflammatory mediators.[8][9]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the p38 MAPK active site. By occupying the ATP-binding pocket, it prevents the transfer of phosphate to downstream substrates, effectively blocking the propagation of the signaling cascade. This inhibition has been shown to be selective for p38α and p38β isoforms over other MAP kinases.

Downstream Effects

The primary and most well-documented downstream effect of this compound is the inhibition of pro-inflammatory cytokine synthesis. Specifically, it has been shown to potently inhibit the production of IL-1β and TNF-α in various cell types, including human monocytes stimulated with LPS.[8][9][10] This inhibition occurs at both the transcriptional and translational levels. Furthermore, this compound has been demonstrated to attenuate the phosphorylation of downstream kinases such as MAPKAPK2 (MK2) and transcription factors like ATF2.[11][12]

Quantitative Data Summary

The inhibitory activity of this compound on the p38 MAPK pathway and its downstream effects have been quantified in numerous studies. The following tables summarize key quantitative data.

| Target | Assay Type | Cell Line/System | IC50 | Reference |

| p38 MAPK | Kinase Assay | Recombinant Human p38α | 0.5 - 1 µM | [13][14] |

| IL-1 Production | Cell-based Assay | LPS-stimulated Human Monocytes | 1 µM | [8][9][10] |

| TNF-α Production | Cell-based Assay | LPS-stimulated Human Monocytes | 1 µM | [8][9][10] |

| IL-1 Production | Cell-based Assay | LPS-stimulated Human Monocytes | 1-2 µM | [10] |

| TNF-α Production | Cell-based Assay | LPS-stimulated Human Monocytes | 5-8 µM | [10] |

| IL-6 Production | Cell-based Assay | LPS-stimulated Human Monocytes | >20 µM | [10] |

| IFN-A Production | Cell-based Assay | LPS-stimulated Human Monocytes | >20 µM | [10] |

| g-CSF Production | Cell-based Assay | LPS-stimulated Human Monocytes | >20 µM | [10] |

Table 1: Inhibitory concentration (IC50) values of this compound.

| Downstream Target | Cell Line | Treatment | Effect of this compound | Reference |

| ATF2 Phosphorylation | Saos-2 cells | - | Inhibition of phosphorylation | [15] |

| CD23 Surface Expression | IL-4-induced U937 cells | 10 µM this compound for 72 hours | Prevention of protein formation | [9] |

| Apoptosis | UV-stimulated HL-60 cells | 10 µM this compound for 1 hour | Inhibition of apoptosis | [9] |

Table 2: Qualitative and quantitative effects of this compound on downstream targets.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions within the p38 MAPK pathway and the experimental approaches to study them, the following diagrams have been generated using Graphviz (DOT language).

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

References

- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. assaygenie.com [assaygenie.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. blog.abclonal.com [blog.abclonal.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The kinetic mechanism of the dual phosphorylation of the ATF2 transcription factor by p38 mitogen-activated protein (MAP) kinase alpha. Implications for signal/response profiles of MAP kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Growth factors can activate ATF2 via a two-step mechanism: phosphorylation of Thr71 through the Ras–MEK–ERK pathway and of Thr69 through RalGDS–Src–p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.yizimg.com [file.yizimg.com]

The Discovery and Synthesis of SKF-86002: A Dual Inhibitor of Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002, with the chemical name 6-(4-fluorophenyl)-5-(4-pyridinyl)-2,3-dihydroimidazo[2,1-b]thiazole, is a potent, orally active compound that has garnered significant interest in the field of inflammation research. Initially identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), it was later characterized as a powerful inhibitor of p38 mitogen-activated protein kinase (MAPK). This dual mechanism of action positions this compound as a valuable tool for investigating inflammatory pathways and as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative inhibitory data.

Discovery and Rationale

The initial development of this compound was driven by the need for anti-inflammatory agents with a broader mechanism of action than traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase enzymes. By simultaneously inhibiting both the COX and 5-LOX pathways, this compound was designed to block the production of both prostaglandins and leukotrienes, key mediators of the inflammatory response.[1][2] Subsequent research revealed its potent inhibitory activity against p38 MAPK, a critical kinase in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3][4][5][6][7] This discovery expanded the understanding of its anti-inflammatory properties and highlighted its potential in a wider range of inflammatory and autoimmune diseases.

Chemical Synthesis

Caption: Plausible synthetic workflow for this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell/Enzyme System | IC50 (µM) | Reference |

| p38 MAPK | --- | 0.5 - 1 | [3][5][6] |

| LPS-induced IL-1 production | Human Monocytes | 1 | [3][4][5][7] |

| LPS-induced TNF-α production | Human Monocytes | 1 | [3][4][5][7] |

| Prostanoid Production | Human Monocytes | 1 | [1] |

| 5-Lipoxygenase (5-LOX) | RBL-1 cells | 10 | [3] |

| Leukotriene B4 (LTB4) generation | Human Neutrophils | 20 | [1] |

| Leukotriene C4 (LTC4) generation | Human Monocytes | 20 | [1] |

| 5-HETE production | RBL-1 cells | 40 | [1] |

| Prostanoid Production | Rat Basophilic Leukemia (RBL-1) cells | 70 | [1][3] |

| Prostanoid Production | RBL-1 cell sonicate | 100 | [1] |

| Cyclooxygenase (COX) | RBL-1 cells | 100 | [3] |

| Prostaglandin H2 (PGH2) synthase | --- | 120 | [1][3] |

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Male Rats | Female Rats | Reference |

| Metabolites | Sulfoxide, Sulfone | Sulfoxide, Sulfone | [8] |

| Active Metabolite Half-life (Sulfone) | ~13 hours | ~13 hours | [8] |

| AUC (Oral Dose) | Dose-dependent | Disproportionately greater at higher doses | [8] |

| AUC (Sulfoxide) | Lower | Substantially larger | [8] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of two key signaling pathways: the p38 MAPK pathway and the arachidonic acid metabolism pathway.

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial regulator of the inflammatory response. External stimuli, such as lipopolysaccharide (LPS), activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors, resulting in the increased expression of pro-inflammatory cytokines like TNF-α and IL-1. This compound directly inhibits the activity of p38 MAPK, thereby blocking this inflammatory cascade.

Caption: Inhibition of the p38 MAPK pathway by this compound.

Dual Inhibition of the Arachidonic Acid Metabolism Pathway

Arachidonic acid, released from cell membranes by phospholipases, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes. Both prostaglandins and leukotrienes are potent mediators of inflammation. This compound inhibits both COX and 5-LOX, leading to a comprehensive blockade of the production of these pro-inflammatory eicosanoids.

Caption: Dual inhibition of the arachidonic acid pathway by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

p38 MAPK Inhibition Assay

This assay determines the ability of this compound to inhibit the kinase activity of p38 MAPK.

-

Reagents and Materials:

-

Recombinant active p38 MAPK enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., ATF2)

-

ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive assays)

-

This compound

-

96-well plates

-

Scintillation counter or plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, this compound or vehicle (DMSO), and recombinant p38 MAPK enzyme.

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction and measure the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring incorporated radioactivity using a scintillation counter. For non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These assays measure the ability of this compound to inhibit the production of prostaglandins and leukotrienes from arachidonic acid.

-

Reagents and Materials:

-

Cell line (e.g., RBL-1 cells or human monocytes)

-

Cell culture medium

-

Arachidonic acid

-

This compound

-

ELISA kits for specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Culture the cells in 96-well plates until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

-

Stimulate the cells with arachidonic acid to initiate the production of eicosanoids.

-

Incubate for an appropriate time to allow for the production of prostaglandins and leukotrienes.

-

Collect the cell culture supernatant.

-

Measure the concentration of the specific prostaglandin or leukotriene in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition of eicosanoid production against the logarithm of the inhibitor concentration.

-

LPS-Stimulated Cytokine Production Assay

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

-

Reagents and Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-1

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood or culture the monocytic cell line in 96-well plates.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce cytokine production.

-

Incubate the cells for 4-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-1 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition of cytokine production against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a versatile and potent anti-inflammatory agent with a unique dual mechanism of action, targeting both the p38 MAPK and arachidonic acid metabolism pathways. Its ability to inhibit the production of a broad range of inflammatory mediators makes it an invaluable research tool for dissecting the complex signaling networks that drive inflammation. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and related compounds.

References

- 1. SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic acid-induced inflammation: inhibition by dual inhibitor of arachidonic acid metabolism, SK&F 86002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. This compound|72873-74-6|COA [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacokinetics and metabolism of SK&F 86002 in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SKF-86002: A Dual Inhibitor of Lipoxygenase and Cyclooxygenase with p38 MAPK Modulatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological activities, and key experimental findings related to SKF-86002. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of inflammation and signal transduction.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole, is a synthetic, cell-permeable compound. It is often utilized in research as the dihydrochloride salt.

Chemical Structure:

-

IUPAC Name: 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole

-

Molecular Formula: C₁₆H₁₂FN₃S

-

Molecular Weight: 297.35 g/mol

-

SMILES: Fc1ccc(cc1)c2c(n3CCSc3n2)c4ccncc4

Physicochemical Properties:

| Property | Value |

| Physical Form | Solid, off-white powder |

| Solubility | Soluble in DMSO (≥ 5 mg/mL) |

| Storage | Store at 2-8°C |

Pharmacological Properties and Mechanism of Action

This compound is a potent anti-inflammatory agent with a multi-faceted mechanism of action. It is primarily recognized as a dual inhibitor of the arachidonic acid cascade, targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Additionally, it exhibits inhibitory effects on p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory cytokine production.

Inhibition of Cyclooxygenase and 5-Lipoxygenase

This compound's ability to inhibit both COX and 5-LOX pathways curtails the production of a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. This dual inhibition is a significant feature, as many non-steroidal anti-inflammatory drugs (NSAIDs) only target the COX pathway.

Inhibition of p38 MAPK and Cytokine Production

This compound has been demonstrated to be an inhibitor of p38 MAPK, a critical kinase in the signaling cascade that leads to the production of inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). By inhibiting p38 MAPK, this compound effectively suppresses the synthesis of these key inflammatory mediators at the translational and transcriptional levels.

Inhibitory Activities (IC₅₀):

| Target Enzyme/Process | Cell Type/System | IC₅₀ Value (µM) | Reference |

| Cyclooxygenase (Prostanoid Production) | Human Monocytes | ~1 | Griswold et al., 1987[1] |

| 5-Lipoxygenase (Leukotriene B4 Generation) | Human Neutrophils | 20 | Griswold et al., 1987[1] |

| 5-Lipoxygenase (Leukotriene C4 Generation) | Human Monocytes | 20 | Griswold et al., 1987[1] |

| p38 MAPK | In vitro kinase assay | 0.5 - 1 | |

| LPS-induced IL-1 Production | Human Monocytes | 1.3 ± 0.5 | Lee et al., 1989[2]; Badger et al., 1989 |

| LPS-induced TNF-α Production | Human Monocytes | 5 - 8 | Lee et al., 1989[3] |

Key Experimental Protocols

The following sections summarize the methodologies employed in seminal studies to characterize the activity of this compound.

Cyclooxygenase and 5-Lipoxygenase Inhibition Assays (Griswold et al., 1987)

-

Objective: To determine the inhibitory effect of this compound on the production of cyclooxygenase and 5-lipoxygenase metabolites.

-

Cell Types: Human neutrophils and monocytes.

-

Methodology Summary:

-

Human neutrophils or monocytes were isolated from peripheral blood.

-

Cells were pre-incubated with varying concentrations of this compound.

-

The production of eicosanoids was stimulated using a suitable agonist (e.g., calcium ionophore A23187).

-

The levels of specific metabolites, such as Leukotriene B4 (LTB₄) for the 5-LOX pathway and prostaglandins for the COX pathway, were quantified.

-

Quantification was likely performed using techniques such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

-

IC₅₀ values were calculated by plotting the percentage of inhibition against the concentration of this compound.

-

Inhibition of LPS-Induced IL-1 and TNF-α Production (Lee et al., 1989; Badger et al., 1989)

-

Objective: To assess the inhibitory effect of this compound on the production of IL-1 and TNF-α by human monocytes.

-

Cell Type: Human monocytes.

-

Methodology Summary:

-

Human monocytes were isolated from peripheral blood and cultured.

-

The cells were treated with various concentrations of this compound.

-

Monocytes were then stimulated with lipopolysaccharide (LPS) to induce the production of IL-1 and TNF-α.

-

After an appropriate incubation period, the cell culture supernatants were collected.

-

The concentrations of IL-1 and TNF-α in the supernatants were measured using specific bioassays or enzyme-linked immunosorbent assays (ELISAs).

-

The IC₅₀ values were determined by analyzing the dose-response relationship between this compound concentration and cytokine inhibition.

-

p38 MAPK Inhibition Assay (General Protocol)

-

Objective: To determine the direct inhibitory effect of this compound on p38 MAPK activity.

-

System: In vitro kinase assay using purified, active p38 MAPK.

-

Methodology Summary:

-

Recombinant active p38 MAPK enzyme is incubated with a specific substrate (e.g., ATF2) and ATP in a suitable reaction buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the extent of substrate phosphorylation is quantified.

-

Quantification can be achieved through methods such as radioactive assays (measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate) or non-radioactive methods like ELISA using phospho-specific antibodies or fluorescence-based assays.

-

The IC₅₀ value is calculated from the dose-response curve of this compound concentration versus p38 MAPK activity.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

References

- 1. SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of SK&F 86002 on monocyte IL-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of SK&F 86002 on cytokine production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

SKF-86002 CAS number and molecular weight

An In-depth Technical Guide to SKF-86002: A p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and cell-permeable small molecule inhibitor with significant anti-inflammatory properties. It functions primarily through the inhibition of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. Additionally, this compound has been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LO), further contributing to its anti-inflammatory profile. This technical guide provides comprehensive information on the chemical properties, biological activities, and experimental protocols related to this compound, intended to support researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a synthetic, heterocyclic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 72873-74-6 |

| Molecular Weight | 297.35 g/mol |

| Molecular Formula | C₁₆H₁₂FN₃S |

| Synonyms | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole |

| Appearance | Off-white solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the modulation of key inflammatory pathways. Its primary mechanism of action is the inhibition of p38 MAPK, a serine/threonine kinase that plays a central role in the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). By inhibiting p38 MAPK, this compound effectively suppresses the downstream signaling cascades that lead to the expression of these inflammatory mediators.

Furthermore, this compound demonstrates inhibitory activity against both cyclooxygenase and 5-lipoxygenase, enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively. This dual inhibition of arachidonic acid metabolism pathways contributes to its broad anti-inflammatory effects.

Quantitative Data on Biological Activity

The inhibitory potency of this compound across various targets has been quantified and is presented in the table below.

| Target Enzyme/Process | IC₅₀ Value | Cell Type/System |

| p38 MAPK | 0.5 - 1 µM | In vitro kinase assay |

| LPS-induced IL-1 production | ~1 µM | Human Monocytes |

| LPS-induced TNF-α production | ~1 µM | Human Monocytes |

| Cyclooxygenase (prostanoid production) | 70 µM | Rat Basophilic Leukemia (RBL-1) cells |

| Prostaglandin H2 (PGH2) synthase | 120 µM | Cell-free assay |

| 5-Lipoxygenase (diHETE and 5-HETE generation) | 10 µM | RBL-1 cell supernatant |

| Leukotriene B4 (LTB4) generation | 20 µM | Human Neutrophils |

| Leukotriene C4 (LTC4) generation | 20 µM | Human Monocytes |

Signaling Pathways

This compound primarily interferes with the p38 MAPK signaling pathway, which is activated by various extracellular stimuli, including lipopolysaccharide (LPS), cytokines, and cellular stress. A simplified representation of this pathway and the point of inhibition by this compound is provided below.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

In Vitro p38 MAPK Activity Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of this compound against p38α MAPK.[1]

Materials and Reagents:

-

Recombinant human p38α MAPK (active)

-

Recombinant human ATF-2 (substrate)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)

-

ATP solution

-

This compound

-

Positive control inhibitor (e.g., SB203580)

-

96-well assay plates

-

Phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a stock solution of this compound and the positive control in DMSO.

-

Create a serial dilution of the test compounds in the Kinase Assay Buffer.

-

Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer.

-

Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of the diluted p38α MAPK to each well and incubate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATF-2 substrate and ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the phosphorylated ATF-2 using a standard Western blot or ELISA procedure with the phospho-ATF-2 (Thr71) antibody.

Caption: Experimental workflow for the in vitro p38 MAPK activity assay.

Measurement of IL-1 and TNF-α Production in LPS-Stimulated Human Monocytes

This protocol details the procedure for measuring the inhibitory effect of this compound on cytokine production in human monocytes.[2][3][4]

Materials and Reagents:

-

Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Ficoll-Paque for monocyte isolation

-

24-well cell culture plates

-

Human IL-1β and TNF-α ELISA kits

Procedure:

-

Isolate human monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.

-

Seed the monocytes in 24-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere for 2-4 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentrations of IL-1β and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Activity Assays

The inhibitory effects of this compound on COX and 5-LO can be determined using commercially available inhibitor screening assay kits or by measuring the production of their respective products.

For COX Activity: A common method is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid in a cell-based or cell-free system.[5]

For 5-LO Activity: The activity of 5-LO can be assessed by measuring the formation of leukotriene B₄ (LTB₄) or 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid.[5][6][7]

Neutrophil Superoxide Production Assay

This protocol describes the measurement of superoxide anion production by neutrophils in response to fMLP using the cytochrome c reduction assay.[8][9]

Materials and Reagents:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS)

-

N-Formylmethionyl-leucyl-phenylalanine (fMLP)

-

Cytochrome c

-

Superoxide dismutase (SOD) as a control

-

96-well plate

-

Spectrophotometer

Procedure:

-

Isolate human neutrophils from fresh peripheral blood.

-

Resuspend the neutrophils in HBSS.

-

In a 96-well plate, add the neutrophil suspension.

-

Add this compound at various concentrations or vehicle (DMSO).

-

Add cytochrome c to all wells. For control wells, also add SOD.

-

Stimulate the neutrophils with fMLP.

-

Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide anions results in an increase in absorbance.

Neutrophil Chemotaxis Assay

The Boyden chamber assay is a standard method to evaluate the effect of this compound on neutrophil chemotaxis.[10][11][12][13]

Materials and Reagents:

-

Isolated human neutrophils

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

-

Chemoattractant (e.g., fMLP or IL-8)

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Microscope and staining reagents

Procedure:

-

Isolate human neutrophils and resuspend them in the assay buffer.

-

Pre-incubate the neutrophils with different concentrations of this compound or vehicle.

-

Place the chemoattractant in the lower wells of the Boyden chamber.

-

Place the treated neutrophil suspension in the upper wells, separated from the lower wells by the polycarbonate membrane.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells per high-power field using a microscope.

Conclusion

This compound is a valuable research tool for investigating inflammatory processes and signaling pathways. Its well-characterized inhibitory effects on p38 MAPK, COX, and 5-LO make it a versatile compound for studying the roles of these enzymes in various cellular and disease models. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities of this compound and its potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NIScPR Online Periodical Repository: High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders [nopr.niscpr.res.in]

- 6. 4.4. Lipoxygenase and Cyclooxygenase Inhibitory Activity [bio-protocol.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. criver.com [criver.com]

- 11. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]

- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Anti-Inflammatory Profile of SKF-86002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SKF-86002, a structurally novel imidazo[2,1-b]thiazole derivative, has demonstrated significant anti-inflammatory, anti-arthritic, and analgesic properties. This technical guide provides an in-depth overview of the core anti-inflammatory characteristics of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its properties.

Core Mechanism of Action: A Dual Inhibitor with Broad Effects

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily acting as a dual inhibitor of key enzymes in the arachidonic acid cascade and as a potent inhibitor of the p38 MAP kinase signaling pathway. This dual functionality allows it to modulate the production of a wide array of pro-inflammatory mediators.

The compound inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively[1][2][3][4][5][6]. Additionally, this compound is a potent inhibitor of p38 MAP kinase, a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α)[7][8][9].

Quantitative Assessment of Anti-Inflammatory Activity

The inhibitory potency of this compound has been quantified across various in vitro systems. The following tables summarize the key IC50 values for its effects on cytokine production and enzyme activity.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production by this compound

| Cytokine | Cell Type | Stimulant | IC50 (µM) | Reference |

| IL-1 | Human Monocytes | LPS | 1 - 2 | [10] |

| IL-1 | Human Monocytes | LPS | 1.30 +/- 1 | [2] |

| TNF-α | Human Monocytes | LPS | 5 - 8 | [10] |

| IL-6 | Human Monocytes | LPS | > 20 | [10] |

| IFN-A | Human Monocytes | LPS | > 20 | [10] |

| g-CSF | Human Monocytes | LPS | > 20 | [10] |

Table 2: Inhibition of Arachidonic Acid Metabolism by this compound

| Enzyme/Product | System | IC50 (µM) | Reference |

| Prostaglandin H2 (PGH2) Synthase | - | 120 | [1] |

| Prostanoid Production | Rat Basophilic Leukemia (RBL-1) cells | 70 | [1] |

| Prostanoid Production | RBL-1 cell sonicate | 100 | [1] |

| Prostanoid Production | Human Monocytes | 1 | [1] |

| 5-Lipoxygenase (5-HETE & diHETE) | RBL-1 cell supernatant | 10 | [1] |

| Leukotriene B4 (LTB4) | Human Neutrophils | 20 | [1] |

| Leukotriene C4 (LTC4) | Human Monocytes | 20 | [1] |

| 5-HETE | RBL-1 cells | 40 | [1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating its anti-inflammatory effects.

Detailed Experimental Protocols

The following methodologies are synthesized from published studies to provide a framework for the investigation of this compound's anti-inflammatory properties.

Inhibition of Cytokine Production in Human Monocytes

-

Cell Isolation and Culture:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Monocytes are further purified by adherence to plastic tissue culture plates for 1-2 hours at 37°C in a 5% CO2 atmosphere.

-

Non-adherent cells are removed by washing with phosphate-buffered saline (PBS).

-

Adherent monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

-

Drug Treatment and Stimulation:

-

Monolayers of human monocytes are pre-incubated with varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 0.1%) for 1 hour.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures at a final concentration of 10-100 ng/mL.

-

Control wells receive either vehicle (DMSO) alone or no treatment.

-

-

Quantification of Cytokines:

-

After a 18-24 hour incubation period, the cell culture supernatants are collected.

-

The concentrations of IL-1β, TNF-α, IL-6, and other cytokines in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

-

-

Data Analysis:

-

The percentage of inhibition of cytokine production for each concentration of this compound is calculated relative to the LPS-stimulated control.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of cytokine production, is determined by non-linear regression analysis.

-

Inhibition of Arachidonic Acid Metabolism

-

Cell Lines and Preparation:

-

Rat Basophilic Leukemia (RBL-1) cells or human neutrophils are commonly used.

-

Cells are harvested and resuspended in a suitable buffer (e.g., PBS with calcium and magnesium).

-

For cell-free assays, cell sonicates or high-speed supernatant fractions are prepared by sonication followed by centrifugation to isolate the cytosolic enzymes.

-

-

Enzyme Inhibition Assay:

-

The cell suspension or cell-free preparation is pre-incubated with various concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

-

Quantification of Eicosanoids:

-

The reaction products (e.g., LTB4, LTC4, 5-HETE, prostaglandins) are extracted from the reaction mixture.

-

Quantification is performed using techniques such as High-Performance Liquid Chromatography (HPLC) or specific ELISAs for each eicosanoid.

-

-

Data Analysis:

-

The inhibition of eicosanoid production is calculated for each this compound concentration.

-

IC50 values are determined as described above.

-

In Vivo Anti-Inflammatory Models

This compound has also been evaluated in animal models of inflammation, such as arachidonic acid-induced ear edema in mice and carrageenan-induced paw edema in rats[1][3]. In these models, the compound is administered orally prior to the induction of inflammation, and the reduction in swelling and inflammatory cell infiltration is measured. In IFN-gamma-primed mice challenged with LPS, oral administration of this compound strongly inhibited the increase in serum levels of IL-1α, IL-1β, TNF-α, and IL-6[11].

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action. Its ability to dually inhibit the COX and 5-LOX pathways, coupled with its potent inhibition of p38 MAPK, makes it an effective modulator of a broad spectrum of inflammatory mediators. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and related compounds.

References

- 1. SK&F 86002: a structurally novel anti-inflammatory agent that inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of monocyte IL-1 production by the anti-inflammatory compound, SK&F 86002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid-induced inflammation: inhibition by dual inhibitor of arachidonic acid metabolism, SK&F 86002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of 5-LOX, COX-1, and COX-2 Increases Tendon Healing and Reduces Muscle Fibrosis and Lipid Accumulation After Rotator Cuff Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effect of SK&F 86002 on cytokine production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inflammatory cytokine production in interferon-gamma-primed mice, challenged with lipopolysaccharide. Inhibition by SK&F 86002 and interleukin-1 beta-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SKF-86002 in Cytokine Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 is a potent, orally active small molecule inhibitor that has demonstrated significant anti-inflammatory properties through the targeted inhibition of cytokine production. This technical guide provides an in-depth analysis of the core mechanisms of this compound, focusing on its role in suppressing pro-inflammatory cytokines, primarily through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document details the quantitative effects of this compound on cytokine production, outlines the experimental protocols for assessing its activity, and provides visual representations of the key signaling pathways involved.

Introduction

The inflammatory response is a complex biological process orchestrated by a network of signaling molecules, among which cytokines play a central role. Dysregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), is a hallmark of numerous chronic inflammatory diseases. This compound has emerged as a significant investigational compound due to its ability to selectively suppress the production of these key inflammatory mediators.[1] This guide serves as a comprehensive resource for understanding the molecular pharmacology of this compound and its potential as a therapeutic agent.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the p38 mitogen-activated protein kinase (MAPK).[2][3] The p38 MAPK pathway is a critical signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the transcriptional and translational regulation of pro-inflammatory cytokines.[4]

Upon stimulation of monocytes and macrophages by LPS, a signaling cascade is initiated that leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates downstream targets, including transcription factors that drive the expression of genes encoding for TNF-α and IL-1β.[4] this compound acts as a potent inhibitor of p38 MAPK, thereby blocking these downstream signaling events and ultimately reducing the synthesis and release of these key pro-inflammatory cytokines.[2][3]

Quantitative Data on Cytokine Inhibition

This compound has been shown to be a potent inhibitor of IL-1 and TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes, with a reported 50% inhibitory concentration (IC50) of approximately 1 μM for both cytokines.[2][3] The inhibitory effect of this compound is selective, with significantly higher IC50 values for other cytokines.

| Cytokine | Cell Type | Stimulant | IC50 (μM) | Reference |

| IL-1 | Human Monocytes | LPS | 1.0 - 2.0 | [1] |

| TNF-α | Human Monocytes | LPS | 1.0 | [2][3] |

| TNF-α | Human Monocytes | LPS | 5.0 - 8.0 | [1] |

| IFN-A | Human Monocytes | LPS | >20 | [1] |

| IL-6 | Human Monocytes | LPS | >20 | [1] |

| g-CSF | Human Monocytes | LPS | >20 | [1] |

Experimental Protocols

The following protocols provide a general framework for assessing the inhibitory activity of this compound on cytokine production in vitro.

Inhibition of Cytokine Production in LPS-Stimulated Human Monocytes

Objective: To determine the IC50 of this compound for the inhibition of TNF-α and IL-1β production in human monocytes stimulated with LPS.

Methodology:

-

Isolation of Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic tissue culture plates.

-

Cell Culture and Treatment: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are pre-incubated with various concentrations of this compound (e.g., 0.01 to 100 μM) for 1 hour.

-

Stimulation: Following pre-incubation, cells are stimulated with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce cytokine production.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

Cytokine Quantification: The concentration of TNF-α and IL-1β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the vehicle control (LPS stimulation without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Quantification of Cytokine mRNA by Real-Time Quantitative PCR (RT-qPCR)

Objective: To investigate the effect of this compound on the gene expression of TNF-α and IL-1β in LPS-stimulated human monocytes.

Methodology:

-

Cell Treatment: Human monocytes are treated with this compound and stimulated with LPS as described in the protocol above.

-

RNA Isolation: At the end of the stimulation period, total RNA is isolated from the monocytes using a suitable RNA extraction kit. The quality and quantity of the isolated RNA are assessed using spectrophotometry.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time qPCR: The relative expression levels of TNF-α and IL-1β mRNA are quantified by real-time qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorogenic probe. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.

-

Data Analysis: The relative changes in gene expression are calculated using the ΔΔCt method. The results will indicate whether this compound inhibits cytokine production at the transcriptional level.

Dual Inhibition of Lipoxygenase and Cyclooxygenase Pathways

In addition to its primary activity as a p38 MAPK inhibitor, this compound has also been reported to be a dual inhibitor of the lipoxygenase (LOX) and cyclooxygenase (COX) pathways of arachidonic acid metabolism.[2][3] These pathways are responsible for the production of pro-inflammatory lipid mediators such as leukotrienes and prostaglandins. This dual inhibitory action may contribute to the overall anti-inflammatory profile of this compound.

Conclusion

This compound is a well-characterized inhibitor of pro-inflammatory cytokine production, with a primary mechanism of action involving the suppression of the p38 MAPK signaling pathway. Its potent and selective inhibition of TNF-α and IL-1β in cellular models highlights its potential as a therapeutic agent for a range of inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for further investigation into the pharmacological properties of this compound and similar cytokine-suppressing anti-inflammatory drugs. The multifaceted inhibitory profile of this compound, encompassing both cytokine signaling and lipid mediator synthesis, warrants continued exploration in the development of novel anti-inflammatory therapies.

References

- 1. Effect of SK&F 86002 on cytokine production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

SKF-86002 and Its Impact on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002, chemically identified as 5-(4-pyridyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo(2,1-b)thiazole, is a potent anti-inflammatory agent with a dual mechanism of action targeting the arachidonic acid (AA) metabolic cascade.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, the two primary enzymatic routes for arachidonic acid metabolism. The document consolidates quantitative data on its inhibitory activities, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. In addition to its effects on eicosanoid synthesis, this compound is also recognized as a p38 mitogen-activated protein kinase (MAPK) inhibitor, a function that contributes to its overall anti-inflammatory profile by modulating the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[3]

Introduction to Arachidonic Acid Metabolism

Arachidonic acid, an omega-6 polyunsaturated fatty acid, is a key signaling molecule released from the cell membrane by phospholipases. Once liberated, it is metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by prostaglandin H synthase (PGHS), leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are pivotal mediators of inflammation, pain, fever, and platelet aggregation.

-